N-[(4-methylphenoxy)acetyl]phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(4-methylphenoxy)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)23-12-17(20)19-16(18(21)22)11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCOVWVDLDBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Methylphenoxy Acetyl Phenylalanine and Analogues
Classical and Advanced Amide Bond Formation Strategies
The creation of the amide bond in N-[(4-methylphenoxy)acetyl]phenylalanine is typically achieved by activating the carboxylic acid group of (4-methylphenoxy)acetic acid, making it susceptible to nucleophilic attack by the amino group of phenylalanine. Various reagents and strategies have been developed to facilitate this transformation efficiently.
Utilization of Peptide Coupling Reagents (e.g., TBTU, DCC)
Peptide coupling reagents are indispensable in the synthesis of N-acyl amino acids. These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.
Dicyclohexylcarbodiimide (DCC) is a classical and widely used coupling reagent. The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, with dicyclohexylurea (DCU) as a byproduct. While effective, a significant drawback of DCC is the formation of the insoluble DCU, which can complicate product purification. Furthermore, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield. To mitigate side reactions and reduce the risk of racemization, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a more advanced uronium-based coupling reagent that offers several advantages over carbodiimides like DCC. TBTU-mediated couplings are generally faster, more efficient, and less prone to racemization. The mechanism involves the activation of the carboxylic acid to form a benzotriazolyl ester, which is a highly reactive intermediate. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, to deprotonate the carboxylic acid and the amine. However, the choice and amount of base can significantly impact the degree of racemization.
A comparative overview of these coupling reagents is presented in the table below.
| Coupling Reagent | Mechanism of Action | Advantages | Disadvantages |
| DCC | Forms an O-acylisourea intermediate. | Inexpensive, widely used. | Insoluble byproduct (DCU), potential for N-acylurea formation, risk of racemization. |
| TBTU | Forms a highly reactive benzotriazolyl ester. | High efficiency, fast reaction times, lower racemization potential. | More expensive than DCC, requires a base which can influence racemization. |
Esterification and Functionalization of Carboxylic Acid Moieties
An alternative strategy for forming the amide bond involves the initial conversion of the carboxylic acid, (4-methylphenoxy)acetic acid, into a more reactive derivative, such as an active ester. This two-step process can offer better control over the reaction and purification. Common methods for creating active esters include reaction with N-hydroxysuccinimide (NHS) or pentafluorophenol in the presence of a coupling agent like DCC. The resulting active ester can then be isolated and reacted with phenylalanine or its ester derivative in a separate step to form the desired amide.
This approach is particularly useful when the amine component is precious or sensitive, as it allows for the complete formation and purification of the activated acid before its introduction to the amine.
Rhodium-Catalyzed Hydrogenation Approaches
Rhodium-catalyzed asymmetric hydrogenation represents a powerful method for the enantioselective synthesis of N-acyl amino acids, including analogues of this compound. This approach typically starts with an achiral precursor, such as an α,β-dehydroamino acid derivative. For the synthesis of this compound, this would involve the preparation of (Z)-N-[(4-methylphenoxy)acetyl]aminocinnamic acid.
This dehydroamino acid substrate is then hydrogenated in the presence of a chiral rhodium catalyst. The catalyst, which consists of a rhodium metal center and a chiral phosphine ligand, coordinates to the double bond of the substrate and delivers hydrogen from one face of the molecule, thereby creating the chiral center with a high degree of enantioselectivity. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). This method is highly efficient and provides direct access to the desired enantiomer of the N-acyl amino acid.
Stereochemical Control and Racemization Mitigation During Synthesis
Maintaining the stereochemical integrity of the α-carbon of phenylalanine is a critical challenge in the synthesis of this compound. Racemization, the formation of a mixture of enantiomers, can occur during the activation of the carboxylic acid and subsequent amide bond formation.
Analysis of Factors Influencing α-Proton Racemization
The primary mechanism for racemization of N-acyl amino acids during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. uniroma1.itmdpi.com The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.
Several factors influence the rate of oxazolone formation and subsequent racemization:
Nature of the N-acyl group: Bulky and electron-withdrawing N-acyl groups can promote oxazolone formation.
Coupling reagent: Highly reactive coupling reagents can lead to a higher concentration of the activated intermediate, increasing the likelihood of oxazolone formation.
Base: The presence of a strong tertiary amine base can significantly accelerate the rate of racemization by promoting the deprotonation of the oxazolone. mdpi.comnih.gov
Temperature and reaction time: Higher temperatures and longer reaction times can increase the extent of racemization.
A detailed study on the racemization of N-acetyl-L-phenylalanine during TBTU-mediated amidation highlighted the critical role of the base. mdpi.comnih.gov The use of a strong base like DIPEA led to significant racemization, whereas a weaker base like pyridine resulted in much better stereochemical retention. mdpi.comnih.gov
The following table, based on data from the synthesis of an N-acetyl-phenylalanine amide using TBTU, illustrates the effect of the base on racemization. mdpi.comnih.gov
| Base (1 equivalent) | Reaction Time (h) | Diastereomeric Ratio (L:D) |
| DIPEA | 3 | High degree of racemization |
| Pyridine | 24 | Excellent stereochemical retention |
This data is for the analogous compound N-acetyl-phenylalanine and serves to illustrate the principle.
Strategies for Diastereoselective Synthesis and Chiral Purity Maintenance
Several strategies can be employed to minimize racemization and ensure the synthesis of this compound with high chiral purity:
Use of racemization-suppressing additives: Additives such as HOBt can react with the activated intermediate to form an active ester that is less prone to oxazolone formation.
Careful selection of coupling reagents: Uronium-based reagents like TBTU, when used under optimized conditions, generally lead to less racemization than carbodiimides.
Optimization of base and reaction conditions: The use of a weaker base, such as pyridine or N-methylmorpholine (NMM), in stoichiometric amounts is often preferred over stronger bases like DIPEA. mdpi.comnih.gov Additionally, carrying out the reaction at lower temperatures and for shorter durations can help to minimize racemization.
Pre-activation of the carboxylic acid: Activating the (4-methylphenoxy)acetic acid with the coupling reagent before the addition of the phenylalanine component can sometimes reduce the contact time of the activated amino acid with the base, thereby lowering the risk of racemization.
Use of protected amino acids: Employing an ester-protected phenylalanine, such as the methyl or benzyl (B1604629) ester, can be beneficial. The free carboxylic acid of the N-acyl amino acid product can then be obtained by a final hydrolysis or hydrogenolysis step.
By carefully selecting the synthetic methodology and optimizing the reaction conditions, this compound can be synthesized with high yield and excellent stereochemical purity, which is crucial for its potential applications.
Impact of Reaction Conditions and Solvent Systems on Stereochemical Outcome
The synthesis of N-acylated phenylalanine derivatives, such as this compound, requires careful control of reaction conditions to preserve the stereochemical integrity of the chiral α-carbon of the phenylalanine moiety. A significant challenge in the amide bond formation step is the risk of racemization, which can lead to a mixture of diastereomers if the starting amino acid is enantiomerically pure. The mechanism of this racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily tautomerize to a planar, achiral form before undergoing nucleophilic attack by the amine.
The choice of base, coupling agent, and solvent system has a profound impact on the degree of racemization. Studies on the amidation of N-acetyl-l-phenylalanine have demonstrated that the base plays a critical role. Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) can promote the deprotonation of the α-carbon in the activated amino acid, facilitating the formation of the problematic oxazolone intermediate and leading to significant racemization mdpi.com. In contrast, the use of a weaker base, such as pyridine, in stoichiometric amounts has been shown to significantly suppress racemization. This is attributed to pyridine being less effective at promoting the enolization of the oxazolone intermediate, thereby preserving the stereochemistry of the amino acid residue mdpi.com.
The effect of the base on stereochemical retention during a TBTU-mediated coupling of N-acetyl-phenylalanine is illustrated in the table below.
| Coupling Agent | Base (Equivalents) | Reaction Time (h) | Temperature (°C) | Diastereomeric Ratio (L:D) | Reference |
|---|---|---|---|---|---|
| TBTU | DIPEA (2.0) | 24 | rt | 35:65 | mdpi.com |
| TBTU | DIPEA (1.0) | 24 | rt | 36:64 | mdpi.com |
| TBTU | Pyridine (2.0) | 24 | rt | 88:12 | mdpi.com |
| TBTU | Pyridine (1.0) | 24 | rt | 91:9 | mdpi.com |
Solvent polarity and temperature also influence the stereochemical outcome. Polar aprotic solvents like DMF are commonly used, but their effect can be coupled with the choice of base and coupling reagents. Lowering the reaction temperature can also help to minimize racemization by reducing the rate of oxazolone formation and subsequent enolization mdpi.com. Therefore, maintaining high stereochemical purity in the synthesis of this compound requires a carefully optimized protocol, typically involving weak bases, controlled stoichiometry, and potentially reduced temperatures.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajgreenchem.comajchem-a.comresearchgate.netijnrd.org In the synthesis of N-acylated amino acids and peptides, microwave irradiation provides rapid and uniform heating of the reaction mixture, a phenomenon known as dielectric heating. researchgate.netnih.gov This leads to a dramatic reduction in reaction times, often from hours to minutes, while frequently improving reaction yields and product purity. ajchem-a.comnih.govnih.govnih.gov
The benefits of MAOS are summarized in the comparative data below.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | nih.govnih.govnih.gov |
| Reaction Yield | Often lower | Generally higher | ajchem-a.comijnrd.org |
| Product Purity | More side products possible | Higher purity, fewer byproducts | researchgate.netsigmaaldrich.cn |
| Energy Consumption | Higher (heats entire apparatus) | Lower (heats only the sample) | ajgreenchem.comresearchgate.net |
| Process Control | Less precise temperature control | Precise and uniform temperature control | researchgate.net |
By enabling faster reactions with cleaner product profiles, microwave-assisted synthesis represents a significant enhancement for the efficient and sustainable production of this compound and its analogues. researchgate.netijnrd.org
Chemoenzymatic and Biocatalytic Production Routes
As an alternative to purely chemical synthesis, chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective routes for producing N-acylated amino acids. d-nb.infonih.govresearchgate.net These approaches leverage the specificity of enzymes to catalyze reactions under mild conditions, minimizing the need for protecting groups and reducing waste from hazardous reagents. nih.govresearchgate.net
A key enzyme for the biocatalytic production of N-acetylated phenylalanine derivatives is Phenylalanine N-acetyltransferase (EC 2.3.1.53). nih.govwikipedia.org This enzyme belongs to the family of acyltransferases and catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of L-phenylalanine, yielding N-acetyl-L-phenylalanine and coenzyme A. wikipedia.orgmedchemexpress.com
The reaction is as follows: Acetyl-CoA + L-phenylalanine ⇌ CoA + N-acetyl-L-phenylalanine wikipedia.org
Cell-free extracts from microorganisms such as Escherichia coli have been shown to catalyze this synthesis. nih.gov The enzyme exhibits a pH optimum around 8.0 and, while its primary substrate is L-phenylalanine, it can also acetylate other L-amino acids, such as histidine and alanine, albeit at slower rates. nih.gov This inherent activity provides a direct and highly specific biocatalytic route to the N-acetylated backbone of the target compound. By using an appropriately substituted phenoxyacetyl-CoA analogue, this enzymatic strategy could potentially be extended to synthesize this compound directly, offering a green and highly enantioselective production method.
The production of the D-enantiomer, N-[(4-methylphenoxy)acetyl]-D-phenylalanine, can be achieved through metabolic engineering of microorganisms. Optically pure D-amino acids are valuable chiral building blocks, and biocatalytic routes for their synthesis are increasingly sought after. nih.govnih.gov A key strategy involves creating an artificial metabolic pathway within a host organism, such as E. coli, to convert a readily available L-amino acid into the desired N-acetyl-D-amino acid. nih.gov
This is typically achieved by heterologously expressing two key enzymes:
Amino Acid Racemase: An enzyme that catalyzes the interconversion of L- and D-amino acids, creating a racemic mixture from an L-amino acid precursor.
D-amino acid N-acetyltransferase (EC 2.3.1.36): An enzyme that specifically catalyzes the N-acetylation of D-amino acids using acetyl-CoA. nih.govwikipedia.org
By expressing both a racemase and a D-specific N-acetyltransferase, the L-phenylalanine supplied to the cell is continuously converted to D-phenylalanine, which is then immediately acetylated. nih.gov This acetylation step acts as a thermodynamic sink, pulling the equilibrium of the racemization towards the D-isomer and effectively accumulating the N-acetyl-D-amino acid product. This platform avoids the potential cytotoxicity of free D-amino acids to the host cell. nih.gov Using this strategy, researchers have successfully produced N-acetyl-D-phenylalanine with a titer of 8.025 g/L, demonstrating the viability of metabolic engineering for the efficient synthesis of N-acetyl-D-amino acid derivatives from simple carbon sources. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of every atom within the N-[(4-methylphenoxy)acetyl]phenylalanine molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the phenylalanine residue, the linking amide group, and the 4-methylphenoxyacetyl moiety.
The formation of the amide bond significantly influences the chemical shifts of nearby protons. nanalysis.com The α-proton of the phenylalanine residue is expected to shift downfield compared to the free amino acid (typically ~4.0 ppm in D₂O) due to the deshielding effect of the adjacent amide carbonyl group. bmrb.iomagritek.com The newly formed amide proton (N-H) would give rise to a characteristic signal, typically a doublet, in the range of 8-9 ppm, with its coupling to the α-proton providing clear evidence of the amide linkage. libretexts.org The presence of the aromatic rings from both the phenylalanine and phenoxy groups would result in a complex multiplet pattern in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet | May exchange with D₂O. |
| Amide (CO-NH) | ~8.0 - 8.5 | Doublet | Coupling to α-H. Disappears on D₂O exchange. |
| Phenylalanine Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet | 5H from the phenylalanine benzyl (B1604629) group. |
| Phenoxy Aromatic (AA'BB' system) | ~6.8 (d), 7.1 (d) | Doublets | 4H total, characteristic of a 1,4-disubstituted ring. |
| Phenylalanine α-H | ~4.6 - 4.8 | Multiplet | Coupled to N-H and β-protons. |
| Phenoxyacetyl Methylene (-O-CH₂-CO) | ~4.5 | Singlet | 2H, adjacent to the ether oxygen and amide carbonyl. |
| Phenylalanine β-H₂ | ~3.1 - 3.3 | Multiplet | 2H, diastereotopic protons. |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H from the 4-methylphenoxy group. |
The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The spectrum for this compound would show distinct resonances for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons.
The amide carbonyl carbon is expected to resonate around 170-172 ppm, while the terminal carboxylic acid carbonyl would appear slightly further downfield, typically around 173-176 ppm. chemicalbook.com The carbons of the 4-methylphenoxy group can be predicted based on data from similar structures, such as 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid, which shows the aromatic carbon bearing the methyl group around 134 ppm and the carbon bearing the ether oxygen near 148 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (COOH) | ~174 - 176 | Phenylalanine moiety. |
| Amide (C=O) | ~170 - 172 | Acetyl moiety carbonyl. |
| Phenoxy Aromatic (C-O) | ~155 - 157 | Quaternary carbon attached to ether oxygen. |
| Phenylalanine Aromatic (C-CH₂) | ~137 - 138 | Quaternary carbon of the benzyl group. |
| Phenoxy Aromatic (C-CH₃) | ~130 - 132 | Quaternary carbon attached to methyl group. |
| Aromatic (C-H) | ~115 - 130 | Signals from both aromatic rings. |
| Phenoxyacetyl Methylene (-O-CH₂-CO) | ~67 - 69 | Methylene carbon of the acetyl group. |
| Phenylalanine α-C | ~54 - 56 | Alpha-carbon of the amino acid backbone. |
| Phenylalanine β-C | ~37 - 39 | Beta-carbon of the amino acid backbone. |
| Methyl (-CH₃) | ~20 - 21 | Carbon of the p-methyl group. |
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks. Key correlations would be observed between the amide N-H and the α-H, and between the α-H and the β-protons of the phenylalanine moiety.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would be used to link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the singlet at ~4.5 ppm would correlate to the carbon signal at ~67-69 ppm, confirming the identity of the -O-CH₂-CO group.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Coordination Chemistry
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be markedly different from its precursors, L-phenylalanine and 4-methylphenoxyacetic acid.
The broad O-H stretch of the carboxylic acid in 4-methylphenoxyacetic acid (typically ~2500-3300 cm⁻¹) and the characteristic zwitterionic absorptions of L-phenylalanine (charged NH₃⁺ and COO⁻ groups) would be absent. researchgate.netchegg.com Instead, the spectrum would be dominated by characteristic amide absorptions. A sharp N-H stretching vibration for the secondary amide would be expected around 3300 cm⁻¹. Most importantly, two strong bands, the Amide I (primarily C=O stretching) and Amide II (a mixture of N-H bending and C-N stretching) bands, would appear. researchgate.net These bands are sensitive to hydrogen bonding and conformation. In coordination chemistry, a shift in the Amide I band can indicate coordination of a metal ion to the amide oxygen.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3030 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~2500-3000 (very broad) | O-H stretch | Carboxylic Acid |
| ~1730 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Secondary Amide |
| ~1550 | N-H bend, C-N stretch (Amide II) | Secondary Amide |
| ~1510, ~1450 | C=C stretch | Aromatic Ring |
| ~1240 | C-O-C stretch | Aryl-Alkyl Ether |
| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₈H₁₉NO₄. Its calculated monoisotopic mass is 313.1314 g/mol . HRMS analysis would be expected to find a protonated molecular ion [M+H]⁺ at m/z 314.1387.
Analysis of the tandem mass spectrometry (MS/MS) data reveals the fragmentation pathways, which helps to confirm the structure. For this compound, the most likely fragmentation would occur at the amide bond, which is the weakest linkage.
Key Predicted Fragmentation Pathways:
Amide Bond Cleavage: This would be the primary fragmentation route, yielding two major fragment ions:
An acylium ion corresponding to the [4-methylphenoxyacetyl]⁺ moiety (m/z 149.06).
A fragment corresponding to the phenylalanine portion, which could appear as [Phe+H]⁺ (m/z 166.08) or more commonly as the iminium ion after loss of the carboxyl group.
Loss of Water: The molecular ion could lose a molecule of water (-18 Da) from the carboxylic acid group.
Loss of COOH: A common fragmentation for amino acid derivatives is the neutral loss of the carboxyl group as formic acid or CO₂.
Table 4: Predicted Key Fragments in HRMS (ESI+) for this compound
| Predicted m/z | Proposed Fragment Ion | Formula |
| 314.1387 | [M+H]⁺ | [C₁₈H₂₀NO₄]⁺ |
| 296.1281 | [M+H - H₂O]⁺ | [C₁₈H₁₈NO₃]⁺ |
| 166.0863 | [Phenylalanine+H]⁺ | [C₉H₁₂NO₂]⁺ |
| 150.0546 | [4-methylphenoxyacetylium+H]⁺ | [C₉H₁₀O₂]⁺ |
| 149.0603 | [4-methylphenoxyacetyl]⁺ | [C₉H₉O₂]⁺ |
| 120.0808 | [Phenylalanine iminium ion]⁺ | [C₈H₁₀N]⁺ |
| 107.0837 | [Cresol fragment]⁺ | [C₇H₇O]⁺ |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the target compound from impurities and for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthesized compounds and for their purification. For this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.
The purity of an this compound sample is determined by injecting a solution of the compound and monitoring the eluate with a UV detector, typically at a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). A pure sample will ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.
For preparative HPLC, the same principles apply but on a larger scale, using wider columns and higher flow rates to isolate gram-level quantities of the compound from unreacted starting materials or side products.
Table 2: Exemplary HPLC Method for Purity Analysis of this compound (Note: This table provides a typical, illustrative method.)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~12-15 minutes |
Chiral HPLC for Stereoisomer Resolution
Since this compound is derived from phenylalanine, it is a chiral molecule existing as two enantiomers: N-[(4-methylphenoxy)acetyl]-L-phenylalanine and N-[(4-methylphenoxy)acetyl]-D-phenylalanine. Distinguishing and separating these enantiomers is critical, as they often exhibit different biological activities. Chiral HPLC is the definitive method for this purpose.
This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. CSPs based on macrocyclic antibiotics (like teicoplanin), cyclodextrins, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica (B1680970) support) are commonly used for separating amino acid derivatives. The differential interaction with the CSP causes one enantiomer to be retained longer than the other, resulting in their separation into two distinct peaks. By comparing the retention times with those of pure L- and D-standards, the identity of each peak can be assigned, and their relative peak areas can be used to determine the enantiomeric excess (e.e.) of the sample.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₈H₁₉NO₄ for this compound). A close match between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports its structural identity and purity.
Table 3: Elemental Composition Data for this compound (Molecular Formula: C₁₈H₁₉NO₄) (Note: The "Found" values are hypothetical examples of an acceptable experimental result.)
| Element | Theoretical % | Found % |
| Carbon (C) | 68.99 | 68.85 |
| Hydrogen (H) | 6.11 | 6.15 |
| Nitrogen (N) | 4.47 | 4.51 |
Optical Rotation Measurements for Chiral Purity Evaluation
Chiral molecules have the property of rotating the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation ([α]) is a characteristic physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of N-[(4-methylphenoxy)acetyl]phenylalanine with its environment over time, researchers can gain insights into its conformational landscape and how it interacts with other molecules, such as lipids and water.
Permeation Studies Across Membrane Bilayers
Understanding how a molecule permeates cell membranes is crucial for assessing its potential biological activity. MD simulations can model the process of this compound crossing a lipid bilayer, providing a detailed view of the energetic and structural changes that occur.
Key Research Findings:
While specific peer-reviewed studies on the membrane permeation of this compound are not available in the public domain, the general methodology for such an investigation would involve:
System Setup: Constructing a model system containing a hydrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) and placing one or more molecules of this compound in the aqueous phase.
Simulation: Running an MD simulation for a sufficient time (typically nanoseconds to microseconds) to observe spontaneous permeation events.
Analysis: Calculating the potential of mean force (PMF) profile, which describes the free energy changes as the molecule moves from the aqueous phase into and across the membrane.
This analysis would reveal the energy barriers to permeation and the most favorable location of the molecule within the bilayer.
Analysis of Hydration Kinetics and Thermodynamics in Aqueous Environments
The interaction of a molecule with water, its hydration, is fundamental to its solubility, stability, and interactions with biological targets. MD simulations can be used to analyze the structure of water around this compound and the thermodynamics of this hydration.
In a computational study on the closely related dipeptide N-acetyl-phenylalaninylamide (NAPA), researchers used an explicit solvent model to investigate its microhydration. The study found that the addition of water molecules to the dipeptide influences its thermodynamic properties. Specifically, the enthalpy (H), Gibbs free energy (G), heat capacity (Cv), and entropy (S) were observed to increase with the sequential addition of water molecules. This is attributed to the increase in the total number of vibrational modes.
For this compound, a similar approach would involve simulating the molecule in a box of water and analyzing:
Radial Distribution Functions (RDFs): To determine the probability of finding water molecules at a certain distance from specific atoms of the solute.
Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds between the molecule and surrounding water.
Thermodynamic Calculations: Using methods like thermodynamic integration to calculate the free energy of hydration.
Table 1: Thermodynamic Parameters for the Hydration of N-acetyl-phenylalaninylamide (NAPA)
| Parameter | NAPA-A(H₂O)₁ | NAPA-A(H₂O)₂ | NAPA-A(H₂O)₃ | NAPA-A(H₂O)₄ |
| Δ‡G⁰ (kcal/mol) | 4.43 | 4.28 | 3.83 | 5.11 |
| Rate of Reaction (s⁻¹) | 3.490 x 10⁹ | 4.514 x 10⁹ | 9.688 x 10⁹ | 1.108 x 10⁹ |
This data is for the related compound N-acetyl-phenylalaninylamide (NAPA) and is presented to illustrate the type of data obtained from such studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. These methods provide detailed information about electron distribution, orbital energies, and reaction mechanisms.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Spectroscopic Properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
Determine Reactivity Indices: Calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict sites of electrophilic and nucleophilic attack.
A study on N-acetyl-phenylalaninylamide (NAPA) utilized DFT at the wB97XD/cc-pVTZ level of theory to study the thermodynamics and kinetics of its hydration reactions. This level of theory was chosen for its ability to accurately model non-covalent interactions, which are crucial in biological systems.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand how they might interact with their biological targets.
For this compound, molecular docking studies would involve:
Target Selection: Identifying a protein target of interest.
Docking Simulation: Using a program like AutoDock to place the ligand into the binding site of the protein in various conformations and orientations.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed for the best-scoring poses.
The results of a molecular docking study can provide hypotheses about the mechanism of action of this compound and guide further experimental studies. The binding energy, often expressed in kcal/mol, and the inhibition constant (Ki) are key parameters obtained from these simulations. A more negative binding energy indicates a stronger interaction.
Table 2: Example Data from a Molecular Docking Study
| Ligand | Binding Energy (kcal/mol) |
| Compound A | -8.1 |
| Compound B | -7.5 |
| Compound C | -9.2 |
This table presents hypothetical data to illustrate the typical output of a molecular docking study, as no specific data for this compound is publicly available.
of this compound
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the compound this compound are not publicly available. Therefore, it is not possible to provide an in-depth article on this specific molecule according to the requested outline.
The fields of computational chemistry and molecular modeling are vast and powerful, enabling researchers to predict and analyze the properties of chemical compounds and their interactions with biological systems. Methodologies such as virtual screening, homology modeling, structure-activity relationship (SAR) analysis, and in silico prediction of molecular attributes are standard practices in drug discovery and development. However, the application of these techniques is highly specific to the compound and its biological context.
While general principles and methodologies exist for these computational approaches, their application and the resulting data are unique to the molecule under investigation. For instance, virtual screening is employed to identify potential biological targets for a compound from large libraries of proteins. nih.gov Similarly, homology modeling is used to build a three-dimensional model of a protein for which no experimental structure is available, which can then be used to study its interaction with a ligand. nih.gov
Furthermore, computational approaches are instrumental in deriving structure-activity relationships, which correlate the chemical structure of a compound with its biological activity. researchgate.net In silico tools are also routinely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules, which are crucial for their development as potential drugs. youtube.comyoutube.com
Although extensive research has been conducted on related compounds, such as phenoxyacetic acid derivatives and N-acyl phenylalanine analogs, the specific data for this compound is absent from the reviewed literature. nih.govnih.gov Studies on similar molecules demonstrate the utility of these computational methods. For example, research on other phenoxyacetic acid derivatives has explored their potential as selective COX-2 inhibitors and free fatty acid receptor 1 agonists, often employing computational docking and SAR studies. nih.govmdpi.com Likewise, various N-acyl-phenylalanine derivatives have been investigated as potent antagonists for targets like VLA-4. nih.gov
Without specific studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
Biochemical Pathways and Enzyme Interactions
Biosynthesis and Metabolism of N-Acylated Amino Acids
The biosynthesis of N-acylated amino acids is a complex process that is not yet fully understood for all members of this large family of lipids. nih.gov In theory, any amino acid can form an amide bond with any fatty acid, leading to a vast number of potential bioactive lipids. nih.govmdpi.com
The enzymatic synthesis of a simple N-acylated phenylalanine, N-acetyl-L-phenylalanine, has been demonstrated in cell-free extracts of Escherichia coli. capes.gov.brnih.gov This reaction involves the transfer of an acetyl group from acetyl-CoA to L-phenylalanine, a process catalyzed by the enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase. capes.gov.brnih.gov The enzyme responsible for this was purified and found to have an optimal pH of 8. nih.gov While it shows the highest activity with L-phenylalanine, it can also acetylate other L-amino acids like histidine and alanine, albeit at lower rates. capes.gov.brnih.gov
The formation of N-[(4-methylphenoxy)acetyl]phenylalanine would follow a similar enzymatic logic, requiring the presence of phenylalanine and (4-methylphenoxy)acetyl-CoA. The synthesis would be catalyzed by an N-acyltransferase. The GCN5-related N-acyltransferase (GNAT) superfamily, which contains over 10,000 members, is a likely source for enzymes capable of catalyzing the formation of various NA-ArAAs, though many of these enzymes remain uncharacterized. nih.gov
Table 1: Enzymes Involved in N-Acyl Amino Acid Biosynthesis
| Enzyme Family | Acyl Donor | Amino Acid Acceptor | Product Example | Reference |
|---|---|---|---|---|
| Acetyl-CoA-L-phenylalanine α-N-acetyltransferase | Acetyl-CoA | L-Phenylalanine | N-Acetyl-L-phenylalanine | capes.gov.br, nih.gov |
| Glycine N-acyltransferase-like (GLYATL) | Medium- and long-chain acyl-CoAs | Glycine | N-Acylglycines | nih.gov, mdpi.com |
Once formed, N-acylated aromatic amino acids can potentially undergo further metabolic transformations. frontiersin.org These modifications can occur on the acyl chain or the amino acid moiety. While the metabolism of the NA-ArAAs is not extensively studied, it is plausible that they can be converted into other metabolites through known aromatic amino acid metabolic pathways. frontiersin.org For instance, the phenylalanine ring could undergo hydroxylation. Phenylalanine is typically converted to tyrosine by phenylalanine hydroxylase. biologydiscussion.com It is conceivable that a similar enzymatic process could act on this compound.
Furthermore, N-acyl amino acids may themselves serve as biosynthetic intermediates for the production of other cellular metabolites. frontiersin.org
Enzymatic Degradation and Hydrolysis Mechanisms
The cellular concentration of NA-ArAAs is maintained by a balance between their biosynthesis and degradation. frontiersin.org Degradation primarily involves the hydrolysis of the amide bond, releasing the constituent fatty acid and aromatic amino acid. frontiersin.org
Several enzymes are implicated in the hydrolysis of N-acyl amino acids. The term N-acylpeptide hydrolase (APH) refers to a class of enzymes that can cleave N-terminally acylated peptides. nih.gov More specifically, two key enzymes have been identified that regulate the levels of N-acyl amino acids: PM20D1 (peptidase M20 domain containing 1) and fatty acid amide hydrolase (FAAH). elifesciences.org
PM20D1 is a secreted enzyme that functions bidirectionally, capable of both synthesizing and hydrolyzing N-acyl amino acids. elifesciences.orgwikipedia.org FAAH, an intracellular enzyme, also exhibits hydrolase activity towards a subset of N-acyl amino acids. elifesciences.org Research using N-arachidonoyl-phenylalanine (C20:4-Phe) as a substrate demonstrated robust hydrolysis activity in various tissue lysates, with the highest activity found in the liver. elifesciences.org This indicates that enzymes capable of degrading N-acylated phenylalanines are present in multiple tissues.
Table 2: Hydrolysis of N-arachidonoyl-phenylalanine in Mouse Tissues
| Tissue | Hydrolysis Activity (nmol/min/mg) |
|---|---|
| Liver | ~1.0 |
| Lung | ~0.01 |
Data represents the range of activities observed in wild-type mice. elifesciences.org
Interactions with Biological Macromolecules
The biological activity and disposition of this compound are influenced by its interactions with larger biological molecules, particularly plasma proteins.
N-acyl amino acids are known to circulate in the bloodstream. nih.gov In the plasma, these lipid molecules can bind to proteins. Serum albumin has been identified as a primary physiological carrier for N-acyl amino acids. nih.gov This binding is a reversible process, establishing an equilibrium between the protein-bound drug and the free, unbound fraction. wikipedia.org
Protein + Drug ⇌ Protein-drug complex wikipedia.org
The unbound fraction is considered pharmacologically active and is available to diffuse through cell membranes to reach its target sites, as well as being available for metabolism and excretion. wikipedia.org The protein-bound fraction acts as a circulating reservoir, releasing the drug as the free fraction is cleared, which can prolong the drug's biological half-life. wikipedia.org The binding of N-acyl amino acids to albumin not only sequesters them, creating a distinction between active "free" and inactive "bound" pools, but also protects them from enzymatic degradation. nih.gov For acidic and neutral drugs, albumin is the primary binding protein. wikipedia.org Molecular docking studies on other L-phenylalanine derivatives have suggested that they can be housed within the hydrophobic cavities of albumin. nih.gov
Cellular and Organismal Metabolic Significance
No studies have been published that investigate or identify a role for this compound in the detoxification of endogenous compounds. Detoxification in biological systems is a complex process involving Phase I and Phase II metabolic pathways, which modify and increase the water solubility of compounds for excretion. nih.gov While the body has mechanisms to metabolize and detoxify derivatives of amino acids and xenobiotic compounds, the specific pathways and enzymes that would act on this compound, and its subsequent effect on the detoxification of other endogenous substances, remain unknown due to a lack of research.
There is no available data from metabolomic studies that identifies this compound or describes its contribution to metabolomic profiles in any biological system. Metabolomic analyses aim to comprehensively identify and quantify all small molecule metabolites in a biological sample. nih.gov The absence of this compound in metabolomic databases and literature suggests it is either not a naturally occurring metabolite or has not been identified in the biological systems studied to date. Studies on related compounds like N-acetyl-L-phenylalanine have identified them in metabolomic profiles and linked them to specific metabolic pathways, but this information cannot be directly attributed to this compound. hmdb.ca
Due to the absence of specific research, no data tables on the biochemical or metabolic properties of this compound can be generated.
Applications in Advanced Chemical and Biomedical Research
Role as Fundamental Building Blocks in Organic Synthesis
The structural framework of N-acylphenylalanine derivatives, including the specific compound N-[(4-methylphenoxy)acetyl]phenylalanine, makes them valuable starting materials or intermediates in the synthesis of more complex molecules. The presence of a carboxylic acid, an amide, and an aromatic ring offers multiple reactive sites for chemical elaboration.
Application in Peptide Synthesis and Assembly of Complex Sequences
N-acylated amino acids are fundamental components in peptide chemistry. The N-acetyl group can serve as a protecting group for the amine functionality of phenylalanine, preventing unwanted side reactions during peptide coupling steps. hmdb.ca This protection is crucial for the controlled, stepwise assembly of peptide chains. chemimpex.comsigmaaldrich.com While the phenoxyacetyl group is less common than standard protecting groups like Fmoc or Boc, it can be employed in specific synthetic strategies. chemimpex.com
The synthesis of model dipeptides, such as N-acetyl-L-phenylalaninyl-L-methionine-amide, has been used to study local hydrogen-bonding patterns, which are critical for understanding the secondary structure of proteins. researchgate.net Furthermore, derivatives like Fmoc-4-acetyl-L-phenylalanine are explicitly designed as building blocks for solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high purity. chemimpex.com The acetyl group on the phenyl ring of such analogs provides a unique chemical handle for further modification. chemimpex.comnih.gov The synthesis of peptides containing N-methylated amino acids, such as N-methylphenylalanine, is also of significant interest as it can enhance properties like proteolytic stability and membrane permeability in peptidomimetics. nih.gov
Synthesis of Diversified Small Molecules and Analogs
N-acetyl-L-phenylalanine and its derivatives serve as precursors for a variety of small molecules and analogs. chemicalbook.com For instance, they can be used to synthesize their corresponding methyl or ethyl esters, which are themselves versatile building blocks. sigmaaldrich.comchemicalbook.com Research has shown the synthesis of compounds like 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), a promising anti-inflammatory agent, starting from N-acetyl-l-phenylalanine. mdpi.com This synthesis highlights the utility of the activated N-acetyl amino acid in forming amide bonds with other complex molecules. mdpi.com
The development of analogs is a key strategy in medicinal chemistry. By modifying the core structure, researchers can fine-tune the biological activity of a molecule. For example, Streptomyces species have been found to produce bioactive metabolites like N-acetyl-3,4-dihydroxy-L-phenylalanine. nih.gov The synthesis of such analogs, or novel prodrugs like 4-[(nitrooxy)methyl]phenyl-N-acetyl-L-alaninate, demonstrates the adaptability of the N-acyl amino acid scaffold for creating new chemical entities with potential therapeutic applications. researchgate.net
Table 1: Examples of Small Molecules Synthesized from N-Acyl Phenylalanine Derivatives
| Starting Material | Synthesized Product | Application/Significance | Reference |
|---|---|---|---|
| N-acetyl-l-phenylalanine | 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) | Potential anti-inflammatory agent for joint diseases. | mdpi.com |
| N-acetyl-L-phenylalanine | N-acetyl phenylalanine methyl ester | Versatile building block in peptide synthesis. | sigmaaldrich.com |
| L-N-acetylalanine | 4-(hydroxylmethyl)phenyl-N-acetyl-L-alaninate | Intermediate in the synthesis of a novel prodrug. | researchgate.net |
Strategies for Bioconjugation and Probe Development
Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule. N-acylphenylalanine derivatives with specific functional groups are valuable tools in this field. A key example is 4-acetyl-L-phenylalanine, an unnatural amino acid. nih.gov Its ketone side chain is uniquely reactive and can be targeted for specific chemical ligation. nih.gov
This unique reactivity allows for the site-specific modification of proteins. For instance, the ketone functionality on a protein containing 4-acetylphenylalanine can react with an aminooxy-functionalized molecule, such as a polyethylene (B3416737) glycol (PEG) polymer, to form a stable oxime bond. nih.gov This process, known as PEGylation, can prolong the duration of action and enhance the solubility and stability of peptide and protein therapeutics. nih.gov
Furthermore, derivatives like N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine have been developed as fluorescent markers. nih.gov By introducing this fluorophore into a peptide or protein, researchers can create probes for tracking and visualizing biological processes. The synthesis involves using the azlactone form of the N-acetylated amino acid to label the target molecule. nih.gov
Protein Engineering for Modulating Structure-Function Relationships
The incorporation of unnatural amino acids (UAAs) like N-acylphenylalanine analogs into proteins is a powerful technique in protein engineering. This method allows for the introduction of novel chemical functionalities, which can be used to modulate the structure and function of the target protein. chemimpex.com
By genetically encoding a UAA such as 4-acetyl-L-phenylalanine, scientists can precisely install a ketone group at any desired position within a protein's sequence. chemimpex.comnih.gov This bio-orthogonal chemical handle can then be used for various purposes:
Creating novel protein-protein conjugates: Linking two different proteins together in a specific orientation.
Attaching biophysical probes: Introducing fluorescent dyes, spin labels, or other reporter molecules to study protein dynamics and interactions. chemimpex.com
Improving therapeutic properties: As mentioned in bioconjugation, attaching polymers like PEG to enhance stability and circulation time. nih.gov
The ability to modify proteins with such precision allows researchers to dissect structure-function relationships and to engineer proteins with enhanced or entirely new properties for therapeutic or industrial applications. chemimpex.com
Exploration in Material Science for Functional Organic Compounds
The application of amino acid-based molecules is expanding into the field of material science. The self-assembly properties of these molecules, driven by non-covalent interactions like hydrogen bonding, make them attractive building blocks for creating novel biomaterials.
Recent research has demonstrated that amino acids and short peptides, including N-acetyl-L-phenylalanine, can be used to fabricate a new family of eco-friendly, biodegradable, and biorecyclable glasses. researchgate.net The structure of N-acetyl-L-phenylalanine crystals is stabilized by a two-dimensional infinite network of intermolecular hydrogen bonds. researchgate.net This inherent ability to form ordered structures is harnessed to create amorphous, glass-like materials through processes like heating and cooling. These "biomolecular glasses" exhibit nanoarchitectonics and possess properties that could make them sustainable alternatives to conventional glasses and plastics. researchgate.net The exploration of such compounds opens up possibilities for developing new functional organic materials with applications ranging from biocompatible coatings to environmentally friendly electronics.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-acetyl-L-phenylalanine |
| N-acetyl-l-phenylalaninyl-L-methionine-amide |
| Fmoc-4-acetyl-L-phenylalanine |
| N-methylphenylalanine |
| 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) |
| N-acetyl phenylalanine methyl ester |
| N-acetyl-3,4-dihydroxy-L-phenylalanine |
| 4-[(nitrooxy)methyl]phenyl-N-acetyl-L-alaninate |
| 4-acetyl-L-phenylalanine |
| Polyethylene glycol (PEG) |
| N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine |
| N-acetyl-(p-nitro)phenylalanine |
| N-acetyl-(p-amino)phenylalanine |
| N-acetyl-D-phenylglycine |
| DL-phenylalanine methyl ester |
| L-N-acetylalanine |
| 4-(hydroxylmethyl)phenyl-N-acetyl-L-alaninate |
| Fluorenylmethyloxycarbonyl (Fmoc) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(4-methylphenoxy)acetyl]phenylalanine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting L-phenylalanine with activated esters (e.g., 4-methylphenoxyacetyl chloride) in anhydrous dichloromethane or ether under alkaline conditions (e.g., triethylamine) . Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the acylating agent (1.2–1.5 equivalents). Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectral techniques:
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- ¹H/¹³C NMR : Identify acetyl methyl protons (~2.1 ppm), aromatic protons (6.8–7.4 ppm), and the α-proton of phenylalanine (~4.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetyl and methylphenoxy groups .
Q. What analytical techniques are suitable for assessing purity, and how are common impurities resolved?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to quantify purity (>98%). Major impurities include unreacted phenylalanine or hydrolyzed byproducts .
- TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane = 1:1; Rf ~0.4–0.5). Staining with ninhydrin detects free amino acids, while UV visualization identifies acetylated products .
Advanced Research Questions
Q. How does this compound behave under varying pH conditions, and what are its stability implications for peptide synthesis?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12, 37°C) and monitor degradation via HPLC. The acetyl group enhances stability at neutral-to-alkaline pH, but hydrolysis risks increase below pH 5 .
- Peptide Coupling : Use Boc/benzyloxycarbonyl (Cbz) protection for the amino group during solid-phase synthesis. Activate the carboxyl group with HBTU/DIPEA in DMF to minimize racemization .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR : Detect conformational isomerism (e.g., hindered rotation of the methylphenoxy group) by variable-temperature NMR (−40°C to 60°C) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water) and analyzing crystal packing .
Q. How can researchers design experiments to study the compound’s role in modulating enzyme or receptor activity?
- Methodological Answer :
- Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., proteases or kinases) .
- Enzyme Assays : Test inhibitory activity via fluorometric or colorimetric assays (e.g., IC50 determination against trypsin-like proteases using Z-Gly-Pro-Arg-pNA substrate) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during acylation to suppress racemization .
- Process Optimization : Use continuous-flow reactors for precise temperature control and reduced reaction times. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
